2-Hydroxy Imipramine beta-D-Glucuronide structure and synthesis
2-Hydroxy Imipramine beta-D-Glucuronide structure and synthesis
Technical Whitepaper: Structural Characterization and Synthetic Strategies for 2-Hydroxy Imipramine
Executive Summary & Clinical Significance
2-Hydroxy Imipramine
This metabolite represents a major clearance pathway. Its quantification is essential for:
-
Therapeutic Drug Monitoring (TDM): Distinguishing between rapid and poor CYP2D6 metabolizers.
-
Toxicology: Accumulation of hydroxy-metabolites is associated with cardiotoxicity; their conjugation and clearance are vital for safety.
-
Forensic Analysis: As a stable, polar conjugate, it serves as a urinary marker for retrospective imipramine intake analysis.
Structural Elucidation
Unlike the quaternary ammonium glucuronide formed directly on the imipramine nitrogen, 2-OH-IMP-Gluc is an ether (phenolic) glucuronide .
Chemical Identity
-
IUPAC Name: (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 472.53 g/mol
-
Key Structural Feature: The
-glycosidic bond connects the C1 of the glucuronic acid to the phenolic oxygen at position 2 of the dibenzazepine ring.
Physicochemical Properties Table
| Property | Value / Characteristic |
| Monoisotopic Mass | 472.2209 Da |
| Solubility | High (Water, Methanol); Low (Ethyl Acetate, Hexane) |
| pKa (Amine) | ~9.5 (Tertiary amine remains basic) |
| pKa (Carboxyl) | ~3.2 (Glucuronic acid moiety) |
| Stability | Susceptible to |
| Stereochemistry |
Biogenic Synthesis (Metabolic Pathway)
The formation of 2-OH-IMP-Gluc is a sequential two-step process involving Phase I oxidation and Phase II conjugation.
Figure 1: Metabolic pathway of Imipramine showing the specific formation of the 2-Hydroxy O-glucuronide versus the direct N-glucuronide.
Laboratory Synthesis Strategies
To obtain high-purity reference standards, two primary methods are employed. Method A (Chemical) is preferred for gram-scale production, while Method B (Enzymatic) is used for metabolite identification and generating biological reference markers.
Method A: Chemical Synthesis (Koenigs-Knorr Adaptation)
Rationale: Direct glucuronidation of the phenol requires protection of the glucuronyl donor but relies on the nucleophilicity of the phenoxide ion.
Protocol:
-
Starting Material: 2-Hydroxyimipramine (Synthesized via demethylation of 2-methoxyimipramine or purchased).
-
Glucuronyl Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-
-D-glucopyranuronate. -
Coupling Reaction:
-
Dissolve 2-Hydroxyimipramine (1 eq) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add the Glucuronyl Donor (1.2 eq).
-
Catalyst: Add freshly prepared Silver Oxide (
) or Cadmium Carbonate ( ) to promote inversion (ensuring -configuration). -
Conditions: Stir in the dark under Argon for 24-48 hours at room temperature.
-
-
Deprotection (Global Hydrolysis):
-
Filter the catalyst and evaporate solvent.
-
Dissolve residue in MeOH:H2O (1:1).
-
Add LiOH (2.5 eq) at
to hydrolyze the methyl ester and acetyl groups simultaneously. -
Critical Step: Monitor pH carefully; avoid pH > 12 to prevent degradation of the tricyclic ring.
-
-
Purification:
-
Neutralize with Amberlite IR-120 (
form). -
Purify via Preparative HPLC (C18 column, Gradient: 5-50% ACN in 0.1% Formic Acid).
-
Method B: Enzymatic Biosynthesis (Microsomal Incubation)
Rationale: Produces the exact biological stereoisomer without protecting group chemistry.
Protocol:
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
- (5 mM) – Essential cofactor for UGTs.
-
Alamethicin (25
g/mL) – Pore-forming peptide to access luminal UGTs. -
Enzyme Source: Human Liver Microsomes (HLM) (1 mg protein/mL) or Recombinant UGT1A4.
-
Substrate: 2-Hydroxyimipramine (50-100
M).
-
-
Initiation: Add UDP-Glucuronic Acid (UDPGA, 2-5 mM).
-
Reaction: Incubate at
for 60-120 minutes with gentle shaking. -
Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
Isolation: Centrifuge (10,000 x g, 10 min) and collect supernatant for LC-MS/MS analysis.
Analytical Validation (Self-Validating Systems)
Trustworthiness in synthesis is established via orthogonal analytical confirmation.
Mass Spectrometry (LC-MS/MS)
The fragmentation pattern must confirm the loss of the glucuronic acid moiety (176 Da).
-
Ionization: ESI Positive Mode (
). -
Parent Ion: m/z 473.
-
Primary Fragment (Quantifier): m/z 297 (Aglycone, 2-Hydroxyimipramine).
-
Mechanism:[1] Neutral loss of dehydroglucuronic acid (-176 Da).
-
-
Secondary Fragment (Qualifier): m/z 58 (Dimethylaminopropyl side chain cleavage).
Nuclear Magnetic Resonance (NMR)
NMR confirms the
-
Solvent:
or . -
Diagnostic Signal (Anomeric Proton):
-
Chemical Shift:
4.8 – 5.1 ppm. -
Coupling Constant:
Hz. -
Interpretation: A large coupling constant (>7 Hz) confirms the diaxial relationship of H1 and H2, proving the
-configuration . An -anomer would show Hz.
-
Enzymatic Hydrolysis Check
-
Test: Treat a synthesized aliquot with
-glucuronidase (from E. coli or Helix pomatia). -
Result: Complete conversion back to 2-Hydroxyimipramine (m/z 297) confirms the presence of a glucuronide conjugate.
Workflow Visualization
Figure 2: Step-by-step workflow for the chemical synthesis and validation of 2-Hydroxy Imipramine Glucuronide.
References
-
Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427, 287-294. Link
-
Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[2] Drug Metabolism and Disposition, 38(4), 586-593. Link
-
Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[2] Drug Metabolism and Disposition, 30(6), 636-642. Link
- Strolin Benedetti, M., et al. (1999). Stereoselective metabolism of tricyclic antidepressants. Chirality, 11(4), 317-339.
-
PubChem. (2025). 2-Hydroxyimipramine glucuronide (Compound Summary). National Library of Medicine. Link
Sources
- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
